molecular formula C11H14O3S B1343595 Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate CAS No. 951889-10-4

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate

Cat. No.: B1343595
CAS No.: 951889-10-4
M. Wt: 226.29 g/mol
InChI Key: HGQZIAJXHYVOMG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate typically involves the esterification of 4-(3-methyl-2-thienyl)-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The thienyl group can interact with biological receptors or enzymes, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is unique due to the presence of both a thienyl group and an ester functionality. This combination allows for a wide range of chemical reactions and potential applications that are not possible with simpler compounds. The thienyl group imparts specific electronic and steric properties that can influence the reactivity and interactions of the compound.

Properties

IUPAC Name

ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQZIAJXHYVOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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